(4S)-4-(Difluoromethyl)-5-Oxo-L-Proline
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Overview
Description
(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a difluoromethyl group, which imparts distinct reactivity and stability characteristics, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group into a pyrrolidine ring. One common method is the difluoromethylation of a suitable pyrrolidine precursor using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the pyrrolidine ring. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-containing compounds .
Scientific Research Applications
(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Bromomethyl methyl ether: A compound with a bromomethyl group, used in organic synthesis.
Uniqueness
(2S,4S)-4-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H7F2NO3 |
---|---|
Molecular Weight |
179.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7F2NO3/c7-4(8)2-1-3(6(11)12)9-5(2)10/h2-4H,1H2,(H,9,10)(H,11,12) |
InChI Key |
KLELVPPNXSLDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)C(F)F |
Origin of Product |
United States |
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